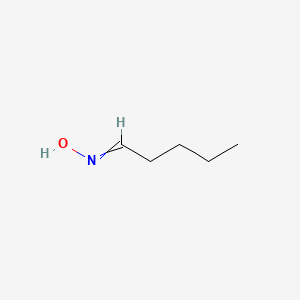
N-Pentylidenehydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentylidenehydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a functional group with the general structure R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. The (Z)- configuration indicates the specific geometric isomer of the compound, where the substituents on the carbon-nitrogen double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Pentylidenehydroxylamine can be synthesized through the reaction of pentanal with hydroxylamine. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic medium. The general reaction is as follows: [ \text{Pentanal} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
Industrial production of oximes, including pentanal, oxime, (Z)-, often involves the use of catalysts to increase the reaction rate and yield. Common catalysts include aniline or phenylenediamine derivatives, which can accelerate the reaction by acting as nucleophilic catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as bleach (sodium hypochlorite).
Reduction: Oximes can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for ester formation.
Major Products Formed
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Esters, ethers, and other substituted oximes.
Applications De Recherche Scientifique
N-Pentylidenehydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of pentanal, oxime, (Z)- involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions in coordination complexes. In biological systems, it may interact with enzymes or proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanal, oxime, (Z)-: Similar structure but with a shorter carbon chain.
Hexanal, oxime, (Z)-: Similar structure but with a longer carbon chain.
2-Pentanone oxime: Similar functional group but with a ketone instead of an aldehyde.
Uniqueness
N-Pentylidenehydroxylamine is unique due to its specific geometric configuration and the presence of an aldehyde-derived oxime group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other oximes .
Propriétés
Numéro CAS |
628-79-5 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
N-pentylidenehydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5-6-7/h5,7H,2-4H2,1H3 |
Clé InChI |
YUKIAUPQUWVLBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


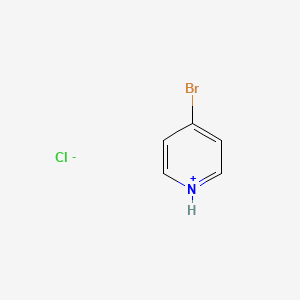
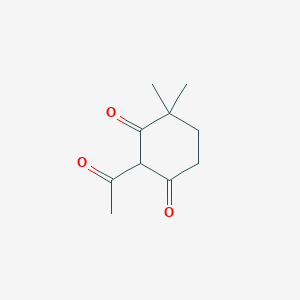
![2-(2,5,8,11-Tetraoxadodecan-1-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B8531018.png)
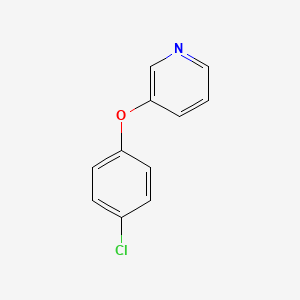
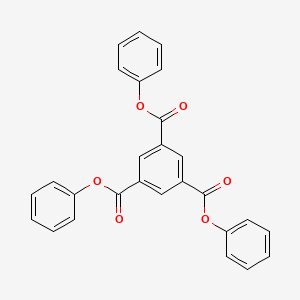
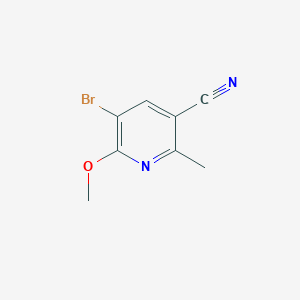
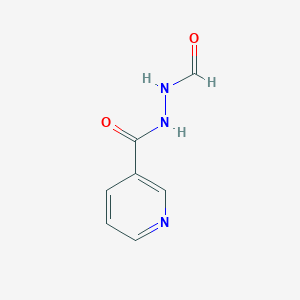
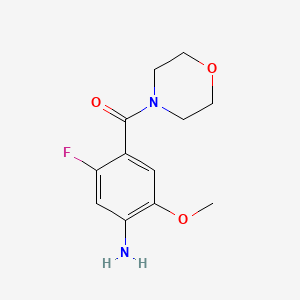
![(6R-trans)-3-Ethenyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B8531075.png)
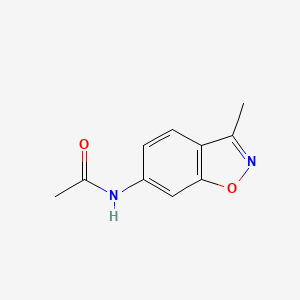
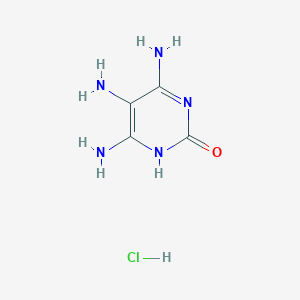
![3-Fluorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B8531095.png)
![2-[(3-Nitrophenyl)methoxy]ethanol](/img/structure/B8531103.png)
![N-[1-(3-benzyl-6-bromo-4-oxothieno[2,3-d]pyrimidin-2-yl)propyl]-4-bromo-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B8531109.png)
